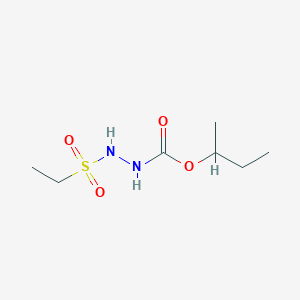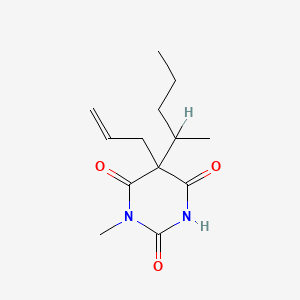![molecular formula C15H16ClN3O2 B14604882 N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea CAS No. 58804-05-0](/img/structure/B14604882.png)
N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a chloropyridinyl group attached to a phenyl ring through a methoxy linkage, and a dimethylurea moiety, making it a unique structure with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea typically involves the reaction of 6-chloropyridin-2-ylmethanol with 4-isocyanato-N,N-dimethylbenzamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The mixture is stirred at a temperature range of 283–288 K for about 2 hours, followed by washing with hydrochloric acid solution and sodium hydrogen carbonate solution. The final product is obtained by recrystallization from dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. It is known to bind and activate ryanodine receptors, leading to the release of intracellular calcium stores. This results in muscle paralysis and, ultimately, the death of target organisms, making it effective as an insecticide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorantraniliprole: A similar compound with a pyrazole ring instead of the dimethylurea moiety.
Cyantraniliprole: Another related compound with similar insecticidal properties.
Uniqueness
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a chloropyridinyl group and a dimethylurea moiety differentiates it from other similar compounds, providing unique reactivity and applications.
Propriétés
Numéro CAS |
58804-05-0 |
|---|---|
Formule moléculaire |
C15H16ClN3O2 |
Poids moléculaire |
305.76 g/mol |
Nom IUPAC |
3-[4-[(6-chloropyridin-2-yl)methoxy]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H16ClN3O2/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20) |
Clé InChI |
OCHUZLSMUYIVST-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC=C(C=C1)OCC2=NC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
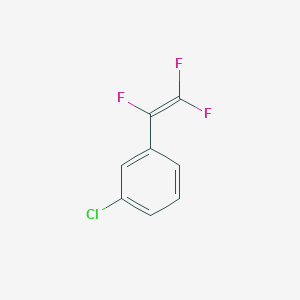


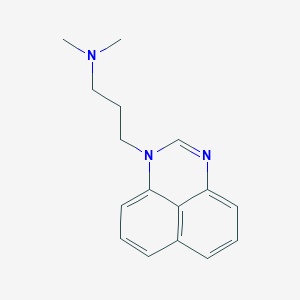
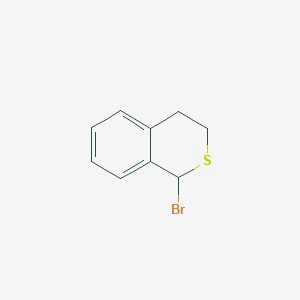
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)

